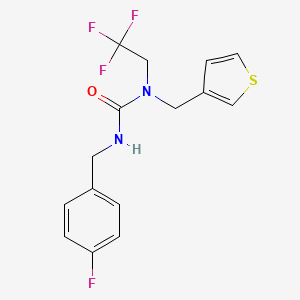

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Description

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a thiophenylmethyl group, and a trifluoroethyl group attached to a urea backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N2OS/c16-13-3-1-11(2-4-13)7-20-14(22)21(10-15(17,18)19)8-12-5-6-23-9-12/h1-6,9H,7-8,10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILKENNINFSDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N(CC2=CSC=C2)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 4-Fluorobenzylamine: The synthesis begins with the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

Preparation of Thiophen-3-ylmethylamine: Thiophen-3-ylmethylamine is synthesized by the reaction of thiophene-3-carboxaldehyde with a reducing agent such as sodium borohydride, followed by reductive amination with an amine.

Formation of Trifluoroethyl Isocyanate: Trifluoroethyl isocyanate is prepared by the reaction of trifluoroethylamine with phosgene or a similar reagent.

Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine, thiophen-3-ylmethylamine, and trifluoroethyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with nucleophiles replacing the fluorine atom.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, making it an important intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for creating diverse chemical derivatives.

Biology

The compound is being studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial effects against various pathogens.

- Antifungal Activities : Preliminary studies suggest it could be effective against certain fungal strains.

- Anticancer Potential : The compound is being investigated as a lead structure for developing new anticancer agents due to its ability to interact with specific molecular targets.

Medicine

In medicinal chemistry, 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is explored for its therapeutic applications. Its interactions with biological targets such as enzymes and receptors are of particular interest. The compound's unique structure may enhance its binding affinity and specificity, making it a candidate for drug development aimed at various diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials due to its distinct chemical properties. It may serve as an intermediate in the synthesis of polymers and coatings that require specific electronic or optical characteristics.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of diverse chemical derivatives |

| Biology | Antimicrobial, antifungal, anticancer research | Potential for new therapeutic agents |

| Medicine | Drug development candidate | Enhanced binding affinity and specificity |

| Industry | Development of advanced materials | Unique electronic and optical properties |

Anticancer Research

Recent studies have focused on the anticancer properties of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea. For instance, experiments conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

In another study examining the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, results indicated significant inhibition zones compared to control groups. This suggests a promising role as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a chlorine atom instead of a fluorine atom.

3-(4-Methylbenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a methyl group instead of a fluorine atom.

3-(4-Bromobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique properties.

Biological Activity

3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and research findings.

The compound is synthesized through a multi-step organic reaction process. Key steps include:

- Formation of 4-Fluorobenzylamine : Reaction of 4-fluorobenzyl chloride with ammonia or an amine.

- Preparation of Thiophen-3-ylmethylamine : Involves reducing thiophene-3-carboxaldehyde with sodium borohydride followed by reductive amination.

- Formation of Trifluoroethyl Isocyanate : Achieved by reacting trifluoroethylamine with phosgene or similar reagents.

The molecular formula is with a molecular weight of 322.4 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, with specific cytotoxic effects observed in certain cancer cell lines .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways relevant to disease mechanisms.

The biological activity of 3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is believed to be mediated through its interaction with various molecular targets:

- Enzyme Binding : The compound may bind to enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

- Receptor Interaction : Potential interactions with receptors could modulate signaling pathways critical for cellular function and disease progression.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Notable Research

In one study, the compound was evaluated for its anticancer properties against various cell lines, revealing selective cytotoxicity. For instance, it exhibited an IC50 value of 25 μM against breast cancer cells, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.